molecular formula C15H10O3 B1429751 2-Phenylbenzofuran-3-carboxylic acid CAS No. 6774-47-6

2-Phenylbenzofuran-3-carboxylic acid

Cat. No.: B1429751
CAS No.: 6774-47-6
M. Wt: 238.24 g/mol
InChI Key: GUUYLMTUBSOVGL-UHFFFAOYSA-N
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Description

2-Phenylbenzofuran-3-carboxylic acid is a fascinating organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, and this particular compound features a phenyl group attached to the benzofuran structure

Biochemical Analysis

Biochemical Properties

2-Phenylbenzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit strong inhibitory activity against certain enzymes, which can be crucial in therapeutic applications . The interactions between this compound and these biomolecules are primarily based on binding interactions, which can lead to enzyme inhibition or activation, depending on the context.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, certain derivatives of this compound have shown significant cell growth inhibitory effects, making them potential candidates for anti-cancer therapies . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . At the molecular level, this compound can inhibit key enzymes involved in various biochemical pathways, thereby exerting its therapeutic effects. Additionally, this compound can influence gene expression, further contributing to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can have distinct biological activities. Understanding these metabolic pathways is essential for elucidating the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms through which this compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzofuran-3-carboxylic acid typically involves the cyclization of phenyl-substituted furan derivatives. One common method is the cyclodehydration of 2-phenyl-3-hydroxybenzofuran-3-carboxylic acid under acidic conditions. Another approach involves the reaction of phenylacetic acid with furan in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the compound is often synthesized through a multi-step process that includes the initial formation of the benzofuran core followed by the introduction of the phenyl group. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2-phenylbenzofuran-3,4-dicarboxylic acid.

  • Reduction: Reduction typically results in the formation of 2-phenylbenzofuran-3-hydroxymethyl-3-carboxylic acid.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylbenzofuran-3-carboxylic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties, making it useful in the development of new therapeutic agents.

  • Medicine: Research has shown that derivatives of this compound have potential anticancer properties, and they are being investigated for their use in cancer treatment.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Phenylbenzofuran-3-carboxylic acid is similar to other benzofuran derivatives, such as 2-methylbenzofuran-3-carboxylic acid and 2-ethylbenzofuran-3-carboxylic acid. its unique phenyl group contributes to its distinct chemical and biological properties. While other benzofuran derivatives may have similar structures, the presence of the phenyl group in this compound enhances its reactivity and biological activity.

Properties

IUPAC Name

2-phenyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUYLMTUBSOVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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